molecular formula C11H17NO2 B186101 tert-Butyl allyl(prop-2-yn-1-yl)carbamate CAS No. 147528-20-9

tert-Butyl allyl(prop-2-yn-1-yl)carbamate

Cat. No. B186101
M. Wt: 195.26 g/mol
InChI Key: JJOBBHMBMRQQHU-UHFFFAOYSA-N
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Description

“tert-Butyl allyl(prop-2-yn-1-yl)carbamate” is a chemical compound with the molecular formula C11H17NO2 . It is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular structure of “tert-Butyl allyl(prop-2-yn-1-yl)carbamate” consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C11H17NO2/c1-4-6-9-12-10(13)14-11(2,3)5/h4H,1,6,9H2,2-3H3,(H,12,13) .


Chemical Reactions Analysis

“tert-Butyl allyl(prop-2-yn-1-yl)carbamate” contains alkyne groups, which can readily undergo a highly specific and efficient reaction with azides to form a stable triazole linkage.


Physical And Chemical Properties Analysis

“tert-Butyl allyl(prop-2-yn-1-yl)carbamate” has a molecular weight of 195.258 Da . It is stored at a temperature of 4°C . The physical form of this compound is oil .

Scientific Research Applications

  • Potential Applications

    • Material Science : The presence of the alkyne group in “tert-Butyl di(prop-2-yn-1-yl)carbamate” makes it a potential candidate for applications in material science. The alkyne functionality can participate in various crosslinking reactions, leading to the formation of polymeric networks with desired properties.
    • Biochemical Research : “tert-Butyl prop-2-yn-1-ylcarbamate” is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
  • Building Block for Complex Molecules : Tert-butyl di(prop-2-yn-1-yl)carbamate can be used as a building block for the synthesis of complex molecules. Its alkyne functionality allows it to participate in various coupling reactions beyond click chemistry, enabling the construction of diverse functional molecules.

  • Biochemical Reagent : Tert-Butyl prop-2-yn-1-ylcarbamate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

  • Building Block for Complex Molecules : Tert-butyl di(prop-2-yn-1-yl)carbamate can be used as a building block for the synthesis of complex molecules. Its alkyne functionality allows it to participate in various coupling reactions beyond click chemistry, enabling the construction of diverse functional molecules.

  • Synthesis of Beta-Glucan Polysaccharide Analogs : It is used for the synthesis of beta-glucan polysaccharide analogs . It is involved in the Pauson-Khand (PK) reaction of norbornadiene and N-Boc-propargylamine to prepare 4,5-disubstituted cyclopentenones .

Safety And Hazards

“tert-Butyl allyl(prop-2-yn-1-yl)carbamate” is classified as an irritant . The safety information includes hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Future Directions

“tert-Butyl allyl(prop-2-yn-1-yl)carbamate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has potential applications in the synthesis of various organic compounds and in life science research .

properties

IUPAC Name

tert-butyl N-prop-2-enyl-N-prop-2-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h1,7H,2,8-9H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOBBHMBMRQQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446272
Record name tert-Butyl allyl(prop-2-yn-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl allyl(prop-2-yn-1-yl)carbamate

CAS RN

147528-20-9
Record name tert-Butyl allyl(prop-2-yn-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (6.53 g, 163 mmol, 60% in mineral oil) was added in small portions over 1 min to a solution of tert-butyl prop-2-ynylcarbamate (19.5 g, 126 mmol) in N,N-dimethylformamide (300 mL) at room temperature. Formation of hydrogen bubbles was observed along with gentle warming of the resulting suspension. After 30 min at room temperature, the mixture was cooled to 0° C. Allyl bromide (13.05 mL, 151 mmol) was added dropwise. The mixture was stirred at 0° C. for 20 min and at ambient temperature for 2.5 h. The mixture was carefully quenched with water (400 mL), and extracted with ether (3×300 mL). The combined extracts were dried (MgSO4) and concentrated. Silica gel chromatography, eluting with 0-10% ethyl acetate in hexanes, gave tert-butyl allyl(prop-2-yn-1-yl)carbamate as light tan liquid (23.3 g, 95% yield). 1H NMR (400 MHz, chloroform-d) δ ppm 5.67-5.89 (1 H, m), 5.08-5.28 (2 H, m), 3.71-4.21 (4 H, m), 2.18 (1 H, t, J=2.42 Hz), 1.47 (9 H, s).
Quantity
6.53 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.05 mL
Type
reactant
Reaction Step Three

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